molecular formula C24H17N3O8S B2715622 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 851093-51-1

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B2715622
CAS RN: 851093-51-1
M. Wt: 507.47
InChI Key: OXCBVAKQTOYXQS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a benzo[d][1,3]dioxole moiety, a phenyl group, a sulfonyl group, and a nitro group. These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazole ring. The presence of the sulfonyl and nitro groups could potentially introduce steric hindrance and electronic effects that could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the sulfonyl group, and the nitro group. These functional groups are often involved in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and nitro groups could potentially make the compound more polar, influencing its solubility in various solvents .

Scientific Research Applications

Organic Synthesis and Transformations

  • The study on thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, which are products of reactions between phenylethynyl sulfones and diazofluorene, highlights the chemical versatility and reactivity of sulfone-substituted pyrazoles. These compounds can undergo isomerization and transformation into various complex structures upon heating or photolysis, demonstrating their potential as intermediates in organic synthesis (Vasin et al., 2014).

Carbonic Anhydrase Inhibition

  • Pyrazole carboxylic acid amides derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes. These compounds demonstrate potent inhibitory effects, suggesting their potential as therapeutic agents. The ability of these derivatives to strongly inhibit carbonic anhydrase activity underscores the utility of pyrazole-based compounds in the development of new inhibitors (Bülbül et al., 2008).

Dyes and Pigments

  • The synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines and their application as disperse dyes for polyester fibers demonstrates another facet of pyrazole derivatives' utility. These compounds, produced through condensation reactions, offer insights into the development of novel dyes with specific properties, showcasing the relevance of pyrazole derivatives in materials science (Rangnekar & Dhamnaskar, 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, it could potentially interact with biological targets through the pyrazole ring or the sulfonyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and intended use. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve exploring its reactivity, studying its potential uses, and optimizing its synthesis .

properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O8S/c1-15-22(36(31,32)19-10-8-18(9-11-19)27(29)30)23(26(25-15)17-5-3-2-4-6-17)35-24(28)16-7-12-20-21(13-16)34-14-33-20/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCBVAKQTOYXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate

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